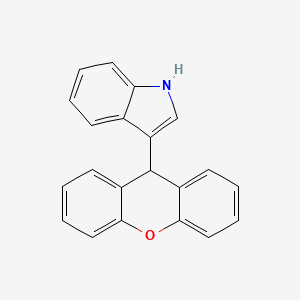

3-(9H-Xanthen-9-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15NO |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

3-(9H-xanthen-9-yl)-1H-indole |

InChI |

InChI=1S/C21H15NO/c1-4-10-18-14(7-1)17(13-22-18)21-15-8-2-5-11-19(15)23-20-12-6-3-9-16(20)21/h1-13,21-22H |

InChI Key |

FTPHAZDBKDTXMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of 3 9h Xanthen 9 Yl 1h Indole and Its Analogues

Historical Precedents and Early Synthetic Routes to Indolyl-Xanthene Derivatives

Early methods for creating the indolyl-xanthene framework often relied on harsher reagents and conditions compared to contemporary techniques.

Reactions Involving 9,9-Dichloroxanthene with Substituted Indoles

A notable historical method for synthesizing 9-(indol-3'-yl)xanthene derivatives involves the reaction of 9,9-dichloroxanthene with various substituted indoles. publish.csiro.aupublish.csiro.au This approach was utilized in studies focused on the structure and photostability of xanthene dyes. publish.csiro.au

The process begins with the synthesis of 9,9-dichloroxanthene, which can be prepared by refluxing xanthone (B1684191) with thionyl chloride. publish.csiro.au This reactive intermediate is then treated with a substituted indole (B1671886) in a solvent like benzene (B151609). publish.csiro.aupublish.csiro.au The reaction typically yields deeply colored solids, which are subsequently converted to the final 9-(indol-3'-yl)xanthene products upon treatment with water or sodium ethoxide in ethanol (B145695). publish.csiro.aupublish.csiro.au

This method has been successfully applied to a range of indoles, including 1-substituted, 2-substituted, and 1,2-disubstituted indoles, which all react at the 3-position. publish.csiro.aupublish.csiro.au However, when a 3-substituted indole is used, the reaction occurs at the 2-position of the indole ring. publish.csiro.auresearchgate.net The structures of the resulting products have been confirmed through spectral analysis, particularly proton magnetic resonance spectroscopy. publish.csiro.au

Contemporary and Environmentally Benign Synthesis Strategies for 3-(9H-Xanthen-9-yl)-1H-Indole

In recent years, the focus has shifted towards developing more efficient and environmentally friendly methods for the synthesis of this compound and its analogues. These modern approaches prioritize mild reaction conditions, reduced reaction times, and the use of greener solvents.

Iodine-Catalyzed Nucleophilic Substitution Reactions

A significant advancement in the synthesis of xanthene-indole derivatives is the use of molecular iodine as a catalyst. This method provides an efficient and green route for the electrophilic substitution of indoles with xanthen-9-ol and its sulphur analogue, thioxanthen-9-ol. rsc.orgnih.govnih.gov

The iodine-catalyzed reaction involves the nucleophilic substitution of xanthen-9-ol or thioxanthen-9-ol with various indoles. rsc.orgnih.govnih.gov The reaction proceeds efficiently at room temperature, a significant improvement over methods that require elevated temperatures. nih.gov For instance, the reaction of 9H-xanthen-9-ol with indole in the presence of a catalytic amount of iodine in ethanol can be completed in as little as five minutes. rsc.orgnih.gov

This methodology has been shown to be effective for a range of substrates, affording the desired xanthene/thioxanthene-indole derivatives in good to excellent yields. rsc.orgnih.govrsc.org The reaction is believed to proceed via the formation of a pyrylium (B1242799) ion from xanthen-9-ol, which is then attacked by the nucleophilic indole. tandfonline.com

| Entry | Indole Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Indole | This compound | 95 | rsc.org |

| 2 | 5-Methoxyindole | 3-(9H-Xanthen-9-yl)-5-methoxy-1H-indole | 98 | rsc.org |

| 3 | 5-Bromoindole | 5-Bromo-3-(9H-xanthen-9-yl)-1H-indole | 96 | rsc.org |

| 4 | 5-Nitroindole | 5-Nitro-3-(9H-xanthen-9-yl)-1H-indole | 92 | rsc.org |

| 5 | 2-Methylindole | 2-Methyl-3-(9H-xanthen-9-yl)-1H-indole | 93 | rsc.org |

The iodine-catalyzed synthesis of this compound derivatives offers several distinct advantages over previous methods. rsc.orgnih.govrsc.org

Short Reaction Times: Reactions are often complete within minutes at room temperature, a significant improvement over methods that can require several hours. rsc.orgnih.gov

Green Solvents: The use of ethanol as a solvent is a key feature, positioning this method as an environmentally benign "green" chemical process. rsc.orgnih.gov Water has also been explored as a solvent in similar catalytic systems, further enhancing the green credentials of this approach. tandfonline.comresearchgate.netlookchem.com

Operational Simplicity: The procedure is straightforward to perform, avoiding complex handling and purification steps often associated with older synthetic routes. nih.govtandfonline.comlookchem.com

Mild Conditions: The reaction proceeds efficiently under mild conditions, typically at room temperature, which avoids the need for harsh reagents or high temperatures that can lead to side reactions and decomposition of sensitive substrates. rsc.orgnih.govnih.gov

A key strength of the iodine-catalyzed method is its broad substrate scope and excellent functional group tolerance. rsc.orgnih.gov The reaction works well with a wide variety of substituted indoles, including those with both electron-donating and electron-withdrawing groups. rsc.orgd-nb.infobeilstein-journals.org

The reaction is not limited to just indoles; other nucleophilic reagents such as pyrrole (B145914), furan, and 1,3-dicarbonyl compounds have also been shown to react smoothly with xanthen-9-ol under these conditions. rsc.orgnih.gov This versatility makes the iodine-catalyzed protocol a powerful tool for the synthesis of a diverse library of xanthene-containing compounds.

| Entry | Indole Substituent | Position of Substituent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | -H | - | 95 | rsc.org |

| 2 | -CH3 | 2 | 93 | rsc.org |

| 3 | -OCH3 | 5 | 98 | rsc.org |

| 4 | -Br | 5 | 96 | rsc.org |

| 5 | -Cl | 5 | 94 | rsc.org |

| 6 | -F | 5 | 95 | rsc.org |

| 7 | -NO2 | 5 | 92 | rsc.org |

| 8 | -CH3 | 7 | 84 | rsc.org |

Indium-Catalyzed Formation of 3-(9H-Xanthen-9-yl)-1H-Indoles

Indium-based catalysts have emerged as powerful tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. Their application in the synthesis of 3-(9H-xanthen-9-yl)-1H-indoles represents a significant advancement over traditional methods that often require harsh acidic conditions and result in lower yields. tandfonline.comlookchem.com

Catalysis by Indium Tris(dodecyl Sulfonate) [In(DS)3] in Aqueous Media

A notable development in this area is the use of indium tris(dodecyl sulfonate), [In(DS)3], as a Lewis acid-surfactant-combined catalyst (LASC). lookchem.com This catalyst has proven to be highly effective in promoting the reaction between xanthen-9-ol and various indoles in water at room temperature, affording the desired this compound derivatives in high yields. tandfonline.comlookchem.com The amphiphilic nature of the dodecyl sulfonate anion allows for the formation of stable colloidal dispersions in water, creating a microenvironment conducive to the reaction between the organic substrates. lookchem.com

The reaction, catalyzed by just 1 mol% of In(DS)3, proceeds smoothly and cleanly, typically reaching completion within 1.0 to 1.5 hours. tandfonline.comlookchem.com This method offers several advantages, including high yields, the use of a mild and environmentally friendly solvent (water), short reaction times, and a simple experimental procedure for isolating the products. tandfonline.comlookchem.com The high regioselectivity of the reaction is also a key feature, with the substitution occurring specifically at the C3 position of the indole ring. tandfonline.comlookchem.com However, the reaction does not proceed when 3-methyl indole is used, indicating that an unsubstituted C3 position is necessary for the reaction to occur. tandfonline.comlookchem.com

Comparison with Indium Chloride (InCl3) Catalysis

To gauge the efficacy of In(DS)3, a comparison with the more conventional Lewis acid, indium chloride (InCl3), was conducted. tandfonline.comlookchem.com While InCl3 also catalyzes the reaction in water, it provides the desired product, this compound, in a lower yield of 86% compared to the 96% yield achieved with In(DS)3 under the same reaction conditions (1 mol% catalyst, 1 hour reaction time). tandfonline.comlookchem.com This highlights the superior catalytic activity of the Lewis acid-surfactant-combined catalyst in this transformation. Other dodecyl sulfonate salts, such as those of iron (Fe), samarium (Sm), and ytterbium (Yb), were also tested, with Fe(DS)3 showing comparable effectiveness to In(DS)3. tandfonline.comlookchem.com

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | In(DS)3 | 1 | 96 |

| 2 | InCl3 | 1 | 86 |

| 3 | Fe(DS)3 | 1 | 96 |

| 4 | Sm(DS)3 | 1 | 93 |

| 5 | Yb(DS)3 | 1 | 94 |

| 6 | — | 1 | — |

Optimization of Reaction Conditions and Yields

With In(DS)3 identified as the optimal catalyst, the reaction conditions were further explored to establish the scope and limitations of the methodology. tandfonline.comlookchem.com The optimized conditions, using 1 mol% of In(DS)3 in water at room temperature, were applied to a variety of substituted indoles. tandfonline.comlookchem.com The results demonstrated that the protocol is robust, accommodating both electron-donating and electron-withdrawing substituents on the indole ring, and consistently delivering good to high yields of the corresponding this compound derivatives. tandfonline.comlookchem.com The reaction times remained short, typically between 1.0 and 1.5 hours, and the products were obtained with high regioselectivity. tandfonline.comlookchem.com

| Entry | Indole Substituent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H | 1.0 | 96 |

| 2 | 5-Me | 1.0 | 98 |

| 3 | 5-OMe | 1.0 | 98 |

| 4 | 5-Cl | 1.5 | 92 |

| 5 | 5-Br | 1.5 | 90 |

| 6 | 5-NO2 | 1.5 | 85 |

| 7 | 2-Me | 1.0 | 95 |

| 8 | 1-Me | 1.0 | 96 |

Metal-Free and Organocatalytic Synthesis Approaches for Indolyl-Xanthene Scaffolds

In the spirit of green chemistry, the development of metal-free and organocatalytic synthetic methods is of paramount importance. These approaches offer the potential to reduce the environmental impact of chemical synthesis by avoiding the use of potentially toxic and costly metal catalysts.

Ammonium (B1175870) Chloride (NH4Cl)-Catalyzed Reactions for Related Xanthenone-Indole Derivatives

Ammonium chloride (NH4Cl), an inexpensive and readily available salt, has been utilized as a catalyst for the synthesis of related xanthenone-indole derivatives. scispace.com Specifically, it has been employed in the one-pot, three-component condensation reaction of salicylaldehyde (B1680747), a cyclic 1,3-diketone (like dimedone), and an indole in an aqueous medium to produce 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one. scispace.com This method provides a straightforward and environmentally friendly route to these complex heterocyclic systems. scispace.comiosrjournals.orgresearchgate.net

L-Proline Catalysis in Aqueous Micellar Conditions for Analogous Compounds

The use of organocatalysts, particularly L-proline, has gained significant traction in recent years. L-proline has been successfully employed as a catalyst for the coupling reaction of 2-hydroxybenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and an indole to synthesize analogous 9-(1H-indol-3-yl)-xanthen-4-(9H)-ones. scispace.comscribd.com This reaction is performed under micellar conditions using sodium dodecyl sulfate (B86663) (SDS) in water at ambient temperature. scispace.com The addition of the surfactant, SDS, was found to enhance the yield of the reaction, likely by increasing the solubility of the reactants in the aqueous medium. scribd.com This approach showcases the power of combining organocatalysis with aqueous micellar technology to achieve efficient and sustainable synthesis of complex molecules. scispace.comscribd.com

Multi-component Reaction Pathways Leading to Indolyl-Xanthene Structures

Three-Component Coupling Reactions (e.g., Indole, 2-Hydroxybenzaldehyde, Dimedone)

One of the prominent methods for synthesizing indolyl-xanthene structures is through three-component coupling reactions. A notable example involves the reaction of an indole, a 2-hydroxybenzaldehyde, and a dimedone. researchgate.netresearchgate.net This one-pot synthesis is often catalyzed by an organocatalyst like L-proline and can be carried out in an aqueous micellar medium using a surfactant such as sodium dodecyl sulfate (SDS). researchgate.net This approach is highly selective towards the desired 9-(1H-indol-3-yl)-xanthen-4-(9H)-ones, minimizing the formation of byproducts from two-component reactions. researchgate.net

The use of heterogeneous catalysts has also been explored for this transformation. For instance, heteropoly-11-molybdo-1-vanadophosphoric acid supported on Montmorillonite K-10 clay has been used to catalyze the condensation of indole, salicylaldehyde, and 1,3-cyclohexadione under solvent-free conditions at elevated temperatures. scispace.com Similarly, L-cysteine-functionalized magnetic nanoparticles have proven effective in catalyzing the reaction between 2-hydroxybenzaldehyde, dimedone, and indole. researchgate.net

These multi-component reactions are advantageous as they allow for the efficient construction of complex molecules in a single step, which simplifies purification processes and often leads to high atom economy. researchgate.netresearchgate.net The reaction conditions can often be mild, and in some cases, environmentally friendly solvents like water can be used. rsc.orgresearchgate.net

Trimethylsilyl Iodide (TMSI) as a Multifunctional Agent in Related Syntheses

Trimethylsilyl iodide (TMSI) has been identified as a versatile and efficient reagent in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones. researchgate.netthieme-connect.com This method utilizes O-methyl protected salicylaldehydes, such as 2-methoxybenzaldehydes, along with indoles and β-dicarbonyl compounds. researchgate.net

In this synthetic protocol, TMSI performs multiple roles. It facilitates several key transformations within the one-pot reaction, including silylation, the formation of silyl (B83357) enol ethers, the deprotection of the methyl group from the methoxybenzaldehyde, and subsequent nucleophilic substitution and cyclization to form the final xanthene product. researchgate.net The deprotection of the methoxy (B1213986) group by TMSI is a crucial step in this pathway. researchgate.net

This approach highlights the utility of a single reagent to orchestrate a cascade of reactions, leading to the efficient assembly of complex molecular architectures. researchgate.net

Mechanistic Insights into the Formation of this compound

Proposed Reaction Mechanisms for Catalyzed Synthesis

The formation of indolyl-xanthene derivatives through catalyzed multi-component reactions involves several proposed mechanistic pathways. In the case of the three-component reaction of salicylaldehyde, an active methylene (B1212753) compound (like dimedone), and an indole, a plausible mechanism begins with a Knoevenagel condensation. acs.orgnih.gov

Initially, the catalyst, which can be a base or an acid, facilitates the condensation between salicylaldehyde and the active methylene compound. acs.orgnih.gov For instance, in a base-catalyzed reaction, the base abstracts a proton from the active methylene group, which then acts as a nucleophile attacking the carbonyl carbon of the salicylaldehyde. acs.org This is followed by dehydration to form a Knoevenagel adduct.

Subsequently, a Michael addition occurs where the indole, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct. This is followed by an intramolecular cyclization, where the hydroxyl group of the salicylaldehyde moiety attacks the carbonyl group of the active methylene compound, leading to the formation of the xanthene ring system after dehydration. acs.org

Alternative pathways have also been proposed. For example, the reaction could proceed through the formation of an initial adduct between the salicylaldehyde and the indole, which then reacts with the active methylene compound. The exact mechanism can be influenced by the specific catalyst and reaction conditions employed.

Involvement of Carbocation Intermediates and SN1 Pathways

The synthesis of this compound can also proceed through a mechanism involving carbocation intermediates, characteristic of an SN1-type reaction. researchgate.netresearchgate.net This pathway is particularly relevant when starting from 9H-xanthen-9-ol.

In the presence of an acid catalyst, the hydroxyl group of 9H-xanthen-9-ol is protonated, forming a good leaving group (water). unibo.it The departure of water generates a stable xanthenyl carbocation. This carbocation is resonance-stabilized, which facilitates its formation. researchgate.net

The electron-rich indole, specifically at the C3 position, then acts as a nucleophile and attacks the electrophilic carbocation. unibo.it This carbon-carbon bond formation results in the final product, this compound. This dehydrative functionalization of 9H-xanthen-9-ol has been successfully carried out in water at room temperature using catalysts like indium tris(dodecyl sulfonate). researchgate.net The reaction of xanthene derivatives with indoles catalyzed by ceric ammonium nitrate (B79036) (CAN) in methanol (B129727) is also proposed to proceed through an SN1 reaction involving a pyrylium intermediate. researchgate.net

Synthetic Diversification: Preparation of Substituted and Analogous this compound Derivatives

The core structure of this compound presents a versatile scaffold for chemical modification. The synthetic diversification of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. This is achieved by introducing a wide array of functional groups onto both the xanthene and indole ring systems, as well as by modifying the indole nitrogen.

General Strategies for Synthesizing 9-Substituted Xanthene Derivatives

The synthesis of xanthenes, particularly those substituted at the 9-position, is a cornerstone for creating analogues of this compound. A variety of synthetic methodologies have been developed, often focusing on efficiency, mild reaction conditions, and the use of eco-friendly catalysts. nih.gov These methods typically involve the construction of the central pyran ring of the xanthene core.

One of the most common approaches is the condensation reaction between an aldehyde and a 1,3-dicarbonyl compound, such as dimedone or 1,3-cyclohexanedione. researchgate.netunito.it This reaction has been optimized using a diverse range of catalysts, including iron oxide nanoparticles, L-proline, and zinc acetate (B1210297) under ultrasound irradiation, which often leads to high yields and shorter reaction times. researchgate.netunito.itacademie-sciences.fr Another effective strategy involves the reaction of ortho-hydroxychalcones with aryne precursors, like o-(trimethylsilyl)aryl triflates, which proceeds through a tandem nucleophilic attack and intramolecular Michael addition to form 9-substituted xanthenes. nih.gov This method is valued for its tolerance of various functional groups under mild conditions. nih.gov

More advanced one-pot domino or cascade reactions have also been developed. For instance, scandium triflate has been used to catalyze the synthesis of unsymmetrical 9-aryl/heteroaryl xanthenes from salicylaldehydes and phenols. rsc.org Additionally, iodine has proven to be an effective catalyst for the nucleophilic substitution of xanthen-9-ol with various nucleophiles, including indoles, to directly form the desired 9-substituted products. nih.govrsc.org A classic method that remains relevant is the reaction of various indoles with 9,9-dichloroxanthene, which is generated from xanthone and thionyl chloride. publish.csiro.au These varied strategies provide chemists with a robust toolkit for accessing a wide library of 9-substituted xanthene precursors.

| Methodology | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Condensation Reaction | Dimedone/1,3-Cyclohexanedione, Aldehydes | Iron oxide nanoparticles, L-proline, Zn(OAc)₂, etc. | One-pot synthesis, often high yields, various catalytic systems available. | researchgate.netacademie-sciences.fracademie-sciences.fr |

| Aryne Annulation | o-(trimethylsilyl)aryl triflates, o-Hydroxychalcones | CsF, Cs₂CO₃ | Tolerates a variety of functional groups, mild reaction conditions. | nih.gov |

| Domino Reaction | Salicylaldehydes, Phenols | Sc(OTf)₃ | Efficient one-pot synthesis of unsymmetrical 9-aryl/heteroaryl xanthenes. | rsc.org |

| Intramolecular Friedel-Crafts | Custom-synthesized alkenes | Trifluoroacetic acid (TFA) | Transition metal-free cyclization to form the xanthene core. | beilstein-archives.org |

| Nucleophilic Substitution | Xanthen-9-ol, Indoles | I₂, In(DS)₃, AcOH, etc. | Direct substitution at the 9-position with various nucleophiles. | nih.govlookchem.com |

| From Dihaloxanthenes | 9,9-Dichloroxanthene, Indoles | Reflux in benzene | Classic method applicable to various substituted indoles. | publish.csiro.au |

Introduction of Diverse Functional Groups on Indole and Xanthene Moieties

The functionalization of the indole and xanthene rings is critical for creating a diverse library of this compound derivatives. This allows for systematic studies of how different substituents influence the molecule's properties.

Indole Moiety Modification: The indole ring can be readily modified by using substituted indoles as the starting nucleophile in reactions with a suitable xanthene precursor, such as xanthen-9-ol or 9,9-dichloroxanthene. nih.govpublish.csiro.aulookchem.com Various commercially available or synthetically prepared indoles bearing electron-donating or electron-withdrawing groups at different positions (e.g., C2, C5, C6) can be employed. For example, reactions have been successfully carried out with 2-methylindole, 5-bromoindole, 5-nitroindole, and 6-chloroindole, demonstrating the versatility of this approach. nih.govlookchem.com The nitrogen atom of the indole ring can also serve as a nucleophilic center, allowing for a range of chemical transformations. evitachem.com

Xanthene Moiety Modification: Functional groups can be introduced onto the xanthene skeleton either by using pre-functionalized starting materials or by post-synthesis modification. Synthesizing the xanthene core from substituted precursors, such as substituted salicylaldehydes, is a common strategy. academie-sciences.fr This allows for the incorporation of groups like nitro or halo substituents onto the benzo rings of the xanthene structure. molaid.com Furthermore, the synthesis of xanthones conjugated with other molecules, such as amino acids, provides another route to highly functionalized xanthene scaffolds that can then be converted to the corresponding 9-substituted derivatives. nih.gov

| Scaffold Moiety | Functional Group Example | Synthetic Strategy | Starting Materials Example | Reference |

|---|---|---|---|---|

| Indole | Methyl (-CH₃) | Nucleophilic substitution | 2-Methylindole + Xanthen-9-ol | nih.govlookchem.com |

| Indole | Bromo (-Br) | Nucleophilic substitution | 5-Bromoindole + Xanthen-9-ol | nih.gov |

| Indole | Nitro (-NO₂) | Nucleophilic substitution | 5-Nitroindole + Xanthen-9-ol | lookchem.com |

| Xanthene | Nitro (-NO₂) | Condensation using substituted precursor | 5-Nitrosalicylaldehyde + Dimedone | molaid.com |

| Xanthene | Amino Acid Conjugate | Coupling reaction on xanthone precursor | 3-Hydroxyxanthone + Boc-protected amino acids | nih.gov |

| Xanthene | Aryl/Heteroaryl | One-pot domino reaction | Salicylaldehyde + Substituted Phenols | rsc.org |

Preparation of N-Substituted Indole Derivatives for Scaffold Modification

Modification at the N1 position of the indole ring offers another significant avenue for synthetic diversification. Preparing N-substituted derivatives can alter the compound's electronic properties, steric profile, and hydrogen-bonding capabilities.

The synthesis of N-substituted this compound analogues is typically achieved by starting with an N-substituted indole. For instance, the reaction between 9,9-dichloroxanthene and 1-methyl-2-phenylindole (B182965) successfully yields the corresponding N-methylated product, 9-(1-methyl-2-phenylindol-3-yl)xanthene. publish.csiro.au This demonstrates that the standard condensation methods are compatible with N-alkylation on the indole precursor.

Furthermore, more complex substituents can be introduced on the indole nitrogen. The synthesis of molecules like 1H-Indole-1-acetic acid, 2,3-di-9H-xanthen-9-yl- highlights the possibility of adding functional groups such as acetic acid to the N1 position, which can serve as a handle for further conjugation or to modulate solubility and biological interactions. ontosight.ai The preparation of a wide range of N-substituted indole derivatives is well-documented in the broader chemical literature, providing a plethora of starting materials for creating diverse analogues of the title compound. openmedicinalchemistryjournal.com These modifications are crucial for exploring the full chemical space around the this compound scaffold.

Unable to Generate Article Due to Lack of Specific Experimental Data

Advanced structural elucidation and spectroscopic characterization of chemical compounds require direct access to detailed experimental data from peer-reviewed scientific literature. Despite a comprehensive search for the spectroscopic characterization of This compound , the specific, detailed experimental data required to populate the requested article sections could not be located.

The outlined article structure demands precise research findings for various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ) in ppm, multiplicities (e.g., s, d, t, m), and coupling constants (J) in Hz for ¹H NMR; a complete list of chemical shifts for ¹³C NMR; and correlation data from 2D NMR experiments like HSQC and HMBC.

Infrared (IR) Spectroscopy: Precise wavenumbers (cm⁻¹) for characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS): The exact mass-to-charge ratio (m/z) confirming the compound's elemental composition.

While searches identified studies on the synthesis of related indole and xanthene derivatives, the complete, published characterization data for the specific compound This compound was not available in the public domain or accessible scientific databases. Generating an article without this foundational data would necessitate speculation and fabrication of scientific results, which is contrary to the principles of accuracy and factual reporting.

Therefore, the requested article focusing solely on the advanced structural elucidation and spectroscopic characterization of This compound cannot be provided at this time. Access to specialized chemical research databases or the full text of specific, older publications not available in general searches would be necessary to fulfill this request.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 9h Xanthen 9 Yl 1h Indole

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas that may have the same nominal mass.

For 3-(9H-Xanthen-9-yl)-1H-indole (C₂₁H₁₅NO), the molecular formula is confirmed by comparing the experimentally measured exact mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) with the theoretically calculated mass. The difference between these two values, known as mass error and typically expressed in parts per million (ppm), must be very small (usually < 5 ppm) to confidently assign the molecular formula. nih.gov This technique provides definitive proof of the compound's elemental composition, a critical first step in its structural elucidation.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound This table presents theoretical data for illustrative purposes.

| Ion Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| [C₂₁H₁₆NO]⁺ ([M+H]⁺) | 298.12264 | 298.12231 | -1.11 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The indole (B1671886) nucleus possesses a distinct chromophore with characteristic absorption bands arising from π → π* transitions. chemrxiv.org These transitions, often labeled ¹Lₐ and ¹Lₑ in Platt's notation, appear as two main absorption bands in the UV region. nih.govrsc.org

The ¹Lₑ band typically appears at shorter wavelengths (around 220-230 nm) and is the most intense.

The ¹Lₐ band is found at longer wavelengths (around 270-290 nm), is broader, and often displays vibrational fine structure. nih.govnih.gov

The substitution of a bulky and electronically active 9H-xanthenyl group at the C3 position of the indole ring is expected to significantly perturb these electronic transitions. The xanthene moiety extends the π-conjugated system of the indole. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Consequently, a bathochromic shift (red shift) to longer wavelengths for both the ¹Lₐ and ¹Lₑ bands is anticipated compared to unsubstituted indole. core.ac.uk Additionally, a hyperchromic effect (an increase in molar absorptivity) may be observed due to the increased probability of these electronic transitions. The analysis of these spectral shifts provides valuable information about the electronic communication and conjugation between the indole and xanthene ring systems. rsc.org

Table 2: Typical UV-Vis Absorption Maxima for Indole Chromophores This table presents representative data for indole and a hypothetical 3-substituted analogue to illustrate expected spectral shifts.

| Compound | Solvent | λmax ¹Lₐ (nm) | λmax ¹Lₑ (nm) |

| Indole | Ethanol (B145695) | ~270-280 | ~220 |

| This compound (Expected) | Ethanol | > 280 | > 220 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-Ray Diffraction Studies

While spectroscopic methods provide valuable information about connectivity and electronic structure, single-crystal X-ray diffraction (SCXRD) offers the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state. mdpi.com This powerful technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For a complex, non-planar molecule like this compound, SCXRD analysis would provide unambiguous data on:

Molecular Conformation: The precise dihedral angle between the plane of the indole ring system and the xanthene moiety.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the covalent structure.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H) and π-π stacking. mdpi.commdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of analogous complex indole derivatives demonstrates the type of data obtained. For example, studies on other fused heterocyclic systems containing indole reveal detailed structural parameters. mdpi.com This information is crucial for understanding structure-property relationships and for computational modeling studies.

Table 3: Illustrative Single Crystal X-ray Diffraction Data for an Analogue Indole Derivative The following data for an indolyl-triazolo-thiadiazole hybrid mdpi.com is provided as an example of the crystallographic information that would be obtained for this compound.

| Parameter | Value |

| Compound | 8-(1H-indol-2-yl)-5-(p-tolyl)- rsc.orgnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole mdpi.com |

| Chemical Formula | C₁₉H₁₃N₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

Chemical Reactivity and Functionalization of the 3 9h Xanthen 9 Yl 1h Indole Framework

Electrophilic Substitution Reactions on the Indole (B1671886) and Xanthene Moieties

Electrophilic substitution is a cornerstone of indole chemistry. The presence of the nitrogen atom's lone pair significantly activates the pyrrole (B145914) ring towards electrophiles. In the 3-(9H-Xanthen-9-yl)-1H-indole system, both the indole and xanthene rings can potentially undergo electrophilic attack, but their relative reactivities differ substantially.

The indole nucleus is exceptionally reactive towards electrophiles, with a strong preference for substitution at the C-3 position. This regioselectivity is attributed to the stability of the intermediate Wheland complex (a sigma complex). When an electrophile attacks at C-3, the resulting positive charge can be delocalized over the C-2 position and, crucially, onto the nitrogen atom without disrupting the aromatic sextet of the fused benzene (B151609) ring. This creates a stable 3H-indolium cation intermediate. In contrast, attack at the C-2 position forces the disruption of the benzene ring's aromaticity to delocalize the charge onto the nitrogen, resulting in a significantly less stable intermediate.

In the case of this compound, the C-3 position is already occupied by the bulky xanthenyl group. Consequently, further electrophilic substitution on the indole ring becomes more complex. While direct substitution at other positions (like C-2, or on the benzene portion of the indole) is possible under certain conditions, a common pathway involves an initial attack of the electrophile (E+) at the already substituted C-3 position. This forms a 3,3-disubstituted indoleninium cation. This intermediate is unstable and can subsequently undergo a rearrangement, often involving the migration of one of the C-3 substituents (either the xanthenyl group or the new electrophile) to the C-2 position, to restore aromaticity. This process ultimately leads to a 2,3-disubstituted indole. However, direct substitution at the C-2 position, though energetically less favorable, can also occur, particularly if the C-3 position is sterically hindered.

The formation of the this compound framework itself is a prime example of an electrophilic attack at the 9-position of a xanthene precursor. The reaction typically involves the acid-catalyzed reaction of an indole with xanthen-9-ol (xanthydrol). In the presence of an acid, xanthydrol is protonated and loses a molecule of water to form a highly stabilized, resonance-delocalized xanthenyl cation.

This xanthenyl cation is a potent electrophile. The electron-rich C-3 position of the indole nucleus then acts as a nucleophile, attacking the carbocation at the C-9 position of the xanthene core. This reaction, often referred to as the "xanthydrol reaction," is a type of Friedel-Crafts alkylation that forms the stable C-C bond between the two heterocyclic systems. The stability of the xanthenyl cation facilitates this reaction under relatively mild conditions.

Nucleophilic Reactions Involving the Xanthene Core

The reactivity of the xanthene core towards nucleophiles is centered on the C-9 position, especially when it is part of a suitable leaving group, as seen with xanthen-9-ol.

As established, xanthen-9-ol serves as an excellent precursor for the xanthenyl cation in acidic media. This electrophilic intermediate readily reacts with a wide array of carbon and heteroatom nucleophiles to furnish various 9-substituted xanthenes. This reactivity is not limited to indoles; other electron-rich heterocycles and active methylene (B1212753) compounds are also suitable reaction partners.

For instance, heterocycles like pyrrole and furan, which are also highly nucleophilic, can attack the xanthenyl cation to form 9-(pyrrol-2-yl)-9H-xanthene and 9-(furan-2-yl)-9H-xanthene, respectively. The reaction proceeds analogously to that with indole, with the attack typically occurring at the most electron-rich position of the nucleophilic heterocycle.

Furthermore, 1,3-dicarbonyl compounds, such as dimedone and acetylacetone, are effective nucleophiles in this context. In the presence of a catalyst, the enol or enolate form of the dicarbonyl compound attacks the C-9 position. These reactions are often employed in one-pot syntheses where an aldehyde, a 1,3-dicarbonyl compound, and another nucleophile condense to form complex xanthene derivatives.

Below is a table summarizing the reaction of xanthen-9-ol (or an equivalent C-9 electrophile source) with various nucleophiles.

| Nucleophile | Catalyst/Conditions | Product |

|---|---|---|

| Indole | Acidic (e.g., HCl, p-TSA) | This compound |

| Pyrrole | Acidic | 9-(Pyrrol-2-yl)-9H-xanthene |

| Furan | Acidic | 9-(Furan-2-yl)-9H-xanthene |

| Dimedone (1,3-Dicarbonyl) | Various catalysts (e.g., L-proline, TiO2), often with an aldehyde | 9-Aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |

Oxidative and Reductive Transformations

The this compound framework can undergo oxidative transformations, primarily targeting the labile benzylic C-H bond at the 9-position of the xanthene moiety.

The C-9 position of the 9H-xanthene ring is a benzylic carbon, making it susceptible to oxidation. This transformation converts the xanthene core into a xanthone (B1684191) (9H-xanthen-9-one), a dibenzo-γ-pyrone structure. This oxidation is a common reaction for various 9-substituted xanthenes and can be achieved using several methods. nih.govresearchgate.net

A notable and environmentally benign method for this transformation is visible-light photocatalysis. nih.govresearchgate.netsemanticscholar.org In this process, a photocatalyst (such as riboflavin (B1680620) tetraacetate) is excited by visible light (e.g., blue LEDs). The excited photocatalyst can then initiate an electron transfer process, leading to the formation of radical species. In the presence of molecular oxygen as the terminal oxidant, the benzylic C-H bond at the C-9 position is oxidized to a carbonyl group, yielding the corresponding xanthone. nih.govresearchgate.net This method is valued for its mild reaction conditions and the use of O₂ as an inexpensive and non-polluting oxidant. nih.gov Other methods include using oxidizing agents like potassium permanganate, chromium-based reagents, or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.gov

The oxidation of this compound would be expected to yield 3-(9-oxo-9H-xanthen-yl)-1H-indole, transforming the central pyran ring of the xanthene into a pyrone.

The table below presents examples of the photocatalytic oxidation of various substituted xanthenes to their corresponding xanthones. nih.gov

| Substrate (Substituted 9H-Xanthene) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 9H-Xanthene | 16 | 99 |

| 2-Methyl-9H-xanthene | 16 | 99 |

| 2-Methoxy-9H-xanthene | 24 | 99 |

| 12H-Benzo[a]xanthene | 16 | 99 |

| 7H-Benzo[c]xanthene | 16 | 99 |

C(sp³)-H Functionalization Methodologies on the Xanthene Bridgehead

The bridgehead C-9 position of the xanthene moiety in this compound represents a key site for C(sp³)-H functionalization. This position is activated by the adjacent oxygen atom and the flanking aromatic rings. Various methodologies developed for the functionalization of xanthenes can be applied to this specific framework.

One prominent strategy involves oxidative coupling reactions. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can mediate the C-C bond formation at the 9-position of xanthenes by reacting with enaminones. This approach proceeds through the generation of a xanthene free radical via oxidation by CAN. While this method has been demonstrated on xanthene itself, it provides a viable pathway for introducing functionalized aldehyde moieties at the bridgehead position of the target molecule.

Another effective method is the catalyst-free direct C(sp³)–H sulfenylation. This reaction can be achieved through an autoxidative cross-dehydrogenative coupling (CDC) between xanthene derivatives and thiophenols, using air as the sole oxidant at room temperature. rsc.org This green and efficient protocol allows for the straightforward introduction of a sulfenyl group at the C-9 position, yielding 9-sulfenylated xanthene derivatives.

Table 1: Examples of C(sp³)-H Functionalization Reactions on Xanthene Derivatives

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Xanthene | Enaminone | CAN, H₂O | 9H-Xanthene-9-ylidene aldehyde derivative | up to 90 | researchgate.net |

| Xanthene | Thiophenol | Air | 9-Thiophenyl-xanthene | Good | rsc.org |

This table is illustrative of methodologies applicable to the xanthene scaffold.

These methodologies highlight the potential for selective modification of the xanthene bridgehead in this compound, enabling the introduction of diverse functional groups and the synthesis of novel derivatives.

Regioselective Functionalization and Derivatization Strategies

The regioselective functionalization of the this compound framework is a complex challenge due to the presence of multiple reactive sites on both the indole and xanthene scaffolds. The bulky substituent at the C-3 position of the indole ring plays a crucial role in directing further substitutions.

Site-specific modifications require careful selection of reagents and reaction conditions to overcome the inherent reactivity patterns of the molecule.

On the Xanthene Scaffold:

As discussed in section 4.3.2, the C-9 position of the xanthene moiety is a prime target for functionalization through oxidative coupling and sulfenylation reactions. rsc.orgresearchgate.net Additionally, the aromatic rings of the xanthene unit can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reactions on the more electron-rich indole ring.

On the Indole Scaffold:

The C-3 position of the indole ring is blocked by the xanthene substituent, thus directing further electrophilic substitutions to other positions. The most likely sites for electrophilic attack are the N-1, C-2, C-4, C-5, C-6, and C-7 positions. The electronic and steric influence of the 3-(9H-xanthen-9-yl) group will determine the precise regioselectivity. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the indole core at positions that are otherwise difficult to access. For instance, directing groups on the indole nitrogen can steer arylation to the C-2 or C-7 positions. While the C-4 position is notoriously difficult to functionalize, specific directing group strategies have been developed to achieve this. researchgate.net

Given that the C-3 position is already substituted, functionalization strategies for the indole ring within the this compound framework focus on the N-1 and C-2 positions, with the understanding that the substituent at C-3 will influence the reactivity and accessibility of these sites.

N-1 Functionalization:

The nitrogen atom (N-1) of the indole ring is a nucleophilic center and can be readily functionalized through various reactions. Alkylation, arylation, acylation, and sulfonylation are common transformations at this position. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, followed by the addition of an electrophile.

Table 2: General Methods for N-1 Functionalization of Indoles

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl indole |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI, Pd(OAc)₂), Base | N-Aryl indole |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N) | N-Acyl indole |

This table presents general methodologies applicable to the indole nitrogen.

C-2 Functionalization:

The C-2 position of a 3-substituted indole is less nucleophilic than the C-3 position of an unsubstituted indole but can still undergo functionalization, often requiring metal-catalyzed C-H activation. Palladium-catalyzed direct arylation is a well-established method for introducing aryl groups at the C-2 position. acs.org These reactions typically employ a palladium catalyst, a ligand, and a base. The steric hindrance imposed by the bulky 3-(9H-xanthen-9-yl) group may influence the efficiency of C-2 functionalization, potentially requiring tailored catalytic systems.

Umpolung strategies, which reverse the normal reactivity of the indole ring, can also be employed for C-2 functionalization, making the C-2 position electrophilic. nih.gov

Table 3: Selected Methods for C-2 Functionalization of 3-Substituted Indoles

| Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Direct Arylation | Aryl halide, Pd(OAc)₂, Ligand, Base | 2-Aryl-3-substituted indole | acs.org |

| C-H Oxygenation/Amination | Acyl nitroso reagents, Cu catalyst | 2-Oxy/Amino-3-substituted indole | nih.gov |

This table illustrates methodologies that could be adapted for the C-2 functionalization of the target compound.

Computational Chemistry and Theoretical Investigations of 3 9h Xanthen 9 Yl 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to optimize molecular geometry, determine electronic properties, and predict spectroscopic signatures. For molecules incorporating the indole (B1671886) ring, DFT methods have proven effective in evaluating their chemical and geometrical effects.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

In a molecule like 3-(9H-Xanthen-9-yl)-1H-indole, the electronic structure is a hybrid of its constituent indole and xanthene rings. DFT calculations can map the electron density distribution across the molecule, identifying which parts are electron-rich or electron-poor. The HOMO typically characterizes the ability to donate an electron, while the LUMO represents the ability to accept an electron. Analysis of these orbitals reveals potential sites for electrophilic and nucleophilic attack and explains the charge transfer properties within the molecule. For instance, in studies of other complex indole derivatives, the HOMO-LUMO gap was found to be a key indicator of the molecule's electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: This data is representative of typical DFT calculations for complex heterocyclic molecules and is for illustrative purposes.

| Molecular Orbital | Energy (a.u.) | Description |

|---|---|---|

| HOMO | -0.1964 | Highest Occupied Molecular Orbital |

| LUMO | -0.0708 | Lowest Unoccupied Molecular Orbital |

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is widely employed for the theoretical analysis of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted. This is invaluable for assigning peaks in experimental NMR spectra and validating the synthesized structure of complex molecules like this compound.

UV-Vis Spectra: The electronic absorption properties of a molecule can be predicted by calculating the energy differences between the ground state and various excited states. These theoretical calculations can generate a simulated UV-Vis absorption spectrum, showing the wavelengths of maximum absorption (λmax). This helps in understanding the electronic transitions occurring within the molecule when it absorbs light.

To gain a more profound understanding of a molecule's behavior upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is a powerful method for calculating the properties of electronically excited states, such as their energies, structures, and dipole moments.

For this compound, TD-DFT can predict the vertical excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. This analysis is crucial for applications in fields like photocatalysis or materials science where the photophysical characteristics of a molecule are important. TD-DFT can also elucidate the nature of these electronic transitions, for example, identifying them as charge-transfer (CT) excitations where electron density moves from one part of the molecule (e.g., the indole ring) to another (e.g., the xanthene moiety) upon excitation.

Molecular Docking Studies (Focus on Interaction Mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or DNA). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For a molecule like this compound, molecular docking can predict how it might interact with biological targets. The indole scaffold is present in many bioactive compounds, and docking studies on indole derivatives have been used to evaluate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or protein-tyrosine kinases.

The docking process involves placing the ligand into the active site of the target protein and evaluating the binding affinity, typically expressed as a docking score or binding energy in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. These studies can reveal the specific amino acid residues in an enzyme's active site that the ligand interacts with, providing a rationale for its biological activity.

Table 2: Illustrative Molecular Docking Results for an Indole-Based Ligand Note: This data is representative of typical docking study outputs and is for illustrative purposes.

| Target Enzyme | PDB ID | Ligand Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 3IG7 | -8.34 | TYR 385, ARG 120, SER 530 |

The stability of a ligand-receptor complex is governed by various non-covalent interactions. The analysis of these interactions is a critical output of molecular docking simulations.

π-π Stacking: Given the aromatic nature of both the indole and xanthene rings in this compound, π-π stacking interactions are expected to play a significant role in its binding to biological targets. This type of interaction occurs when the planar aromatic rings of the ligand and aromatic amino acid residues (like Phenylalanine, Tyrosine, or Tryptophan) in the protein active site align in a parallel or parallel-displaced fashion. These interactions are crucial for the stability of protein secondary and tertiary structures and for ensuring effective ligand binding.

Hydrogen Bonding: The indole moiety contains an N-H group that can act as a hydrogen bond donor, while the oxygen atom in the xanthene ring can act as a hydrogen bond acceptor. Hydrogen bonds are highly directional and specific interactions that contribute significantly to the binding affinity and selectivity of a ligand for its target. Docking studies can precisely map these hydrogen bonding networks between the ligand and the receptor.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ajchem-a.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational dynamics, stability, and intermolecular interactions of molecules like this compound.

The structural flexibility of this compound is primarily dictated by the rotational freedom around the single carbon-carbon bond connecting the indole and xanthene moieties. MD simulations can elucidate the preferred conformations of the molecule and the energy barriers associated with transitions between different rotational states (rotamers). By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or in various organic solvents, researchers can assess how the surrounding medium influences its structural stability and dynamic behavior.

In a typical simulation, the molecule is placed in a simulation box, often filled with solvent molecules (e.g., TIP3P water model). ajchem-a.com The system is then subjected to energy minimization to remove any unfavorable steric clashes before being gradually heated to a target temperature and equilibrated. During the production run, atomic trajectories are recorded, allowing for the analysis of various structural parameters over time.

Key analyses performed on these trajectories include:

Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility within the molecule. For this compound, higher fluctuations might be observed in the indole NH group and at the peripheries of the aromatic rings. nih.gov

Dihedral Angle Analysis: To map the conformational landscape by monitoring the rotation around the key bond linking the indole and xanthene rings. This can reveal the most populated and energetically favorable conformations.

Hydrogen Bonding Analysis: To quantify the formation and lifetime of hydrogen bonds between the indole N-H group and solvent molecules, which is crucial for understanding its solubility and interaction patterns.

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS 2005 / AMBER |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å padding |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K (controlled by velocity rescale algorithm) |

| Pressure | 1 atm (controlled by Berendsen algorithm) |

| Simulation Length | 100-500 ns |

| Integration Timestep | 1-2 fs |

| Constraints | LINCS algorithm for hydrogen bonds |

MD simulations are instrumental in exploring how this compound interacts with other molecules, including potential biological targets like proteins or nucleic acids, or even how it self-assembles. mdpi.com By simulating the compound in the presence of a target molecule, one can observe the dynamics of the binding process, the stability of the resulting complex, and the key interactions that mediate recognition and binding.

The binding free energy, a critical parameter for assessing binding affinity, can be calculated from MD trajectories using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a quantitative estimate of the affinity and can decompose the total binding energy into contributions from different interaction types (e.g., van der Waals, electrostatic, solvation energy). This allows for the identification of the primary driving forces for binding, such as hydrophobic interactions involving the aromatic rings or hydrogen bonding via the indole N-H group.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Indolyl-Xanthene Structures (Focus on Theoretical Relationships)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. mdpi.com For indolyl-xanthene derivatives, QSAR models can predict properties like binding affinity to a receptor, inhibition of an enzyme, or antioxidant potential based on calculated molecular descriptors. nih.govresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of related indolyl-xanthene compounds with experimentally determined activities (the "training set") is compiled. For each molecule in the set, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors: Molecular weight, number of rings, etc.

Topological Descriptors: Describing atomic connectivity and branching.

Geometric Descriptors: Related to the 3D shape of the molecule.

Electronic Descriptors: Such as dipole moment, partial charges, and HOMO/LUMO energies.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that best correlates the values of the descriptors with the observed activity. mdpi.com A robust QSAR model should not only fit the training set well but also accurately predict the activities of an independent set of compounds (the "test set"). mdpi.com

The general form of a linear QSAR equation is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where Dₙ are the molecular descriptors and cₙ are their regression coefficients.

| Descriptor | Description | Potential Correlation with Activity |

|---|---|---|

| logP | Hydrophobicity | Positive (hydrophobic interactions are important) |

| TPSA (Topological Polar Surface Area) | Molecular polarity | Negative (high polarity may hinder membrane passage) |

| Dipole Moment | Overall charge distribution | Positive (specific electrostatic interactions) |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Positive (electron-donating ability) |

| Molecular Volume | Steric bulk | Negative (steric hindrance in a binding pocket) |

A validated QSAR model serves as a powerful tool for identifying the key molecular features that govern a compound's activity. The descriptors included in the final QSAR equation highlight the physicochemical properties that are most influential. For instance, if logP appears in the model with a positive coefficient, it suggests that increasing the hydrophobicity of the indolyl-xanthene scaffold could lead to higher activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

This information provides a theoretical framework for the rational design of new, more potent derivatives. By understanding the structure-activity relationship, chemists can focus on modifying the lead structure in a way that optimizes the key descriptors, thereby enhancing the desired property or binding affinity before committing to chemical synthesis. nih.govresearchgate.net

Topological Analysis: Quantum Theory of Atoms In Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) of a molecule to define chemical concepts such as atoms and chemical bonds. wikipedia.orgamercrystalassn.org Unlike orbital-based models, QTAIM is based on an observable physical quantity—the electron density—which can be calculated theoretically or determined experimentally from X-ray diffraction data. amercrystalassn.org

The core of QTAIM is the topological analysis of the electron density scalar field. Critical points (where the gradient of the electron density, ∇ρ, is zero) are located and classified. For chemical bonding, the most important are the Bond Critical Points (BCPs), which are (3, -1) critical points found between two interacting nuclei. uni-rostock.de A line of maximum electron density connecting two nuclei, which passes through a BCP, is known as a "bond path," serving as the QTAIM definition of a chemical bond. uni-rostock.de

Analysis of the electron density and its Laplacian (∇²ρ) at the BCP provides profound insight into the nature of the chemical bond.

Electron Density (ρ(r)_bcp): The magnitude of ρ at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)_bcp): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of charge along the bond path, characteristic of shared-electron covalent interactions. A positive value (∇²ρ > 0) indicates charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions.

| Parameter | Shared Interaction (e.g., C-C bond) | Closed-Shell Interaction (e.g., H-bond) |

|---|---|---|

| Electron Density (ρ(r)_bcp) | Large (>0.2 a.u.) | Small (<0.1 a.u.) |

| Laplacian (∇²ρ(r)_bcp) | Negative | Positive |

| Total Energy Density (H(r)_bcp) | Negative | Slightly negative or positive |

Characterization of Bonding Interactions and Electron Density Distribution

The structure of this compound is characterized by a covalent linkage between the C3 position of the indole ring and the C9 position of the xanthene tricycle. This central bond connects two bulky, electron-rich aromatic systems, giving rise to a unique three-dimensional architecture and a complex electronic environment.

Covalent and Non-Covalent Interactions

The primary bonding interaction is the C3-C9 sigma bond, formed between an sp² hybridized carbon of the indole ring and an sp³ hybridized carbon of the xanthene moiety. The geometry around this bond dictates the relative orientation of the two ring systems.

N-H···π Interactions: The indole N-H group is a classic hydrogen bond donor. In the solid state or in solution, it can form intermolecular hydrogen bonds. Intramolecularly, it can engage in N-H···π interactions, where the hydrogen atom is attracted to the electron-rich π-face of one of the xanthene's benzene (B151609) rings. Such interactions are known to be significant in stabilizing the structures of various indole derivatives. nih.govresearchgate.netacs.org

C-H···π Interactions: Multiple C-H bonds on both the indole and xanthene rings can act as weak hydrogen bond donors, interacting with the π-electron clouds of the aromatic rings. These interactions, though individually weak, can collectively contribute to the conformational stability of the molecule. nih.gov

π-π Stacking: Depending on the molecular conformation, π-π stacking interactions may occur between the indole ring and one of the phenyl rings of the xanthene group. These interactions are fundamental in the association of aromatic systems in chemical and biological structures. nih.govmdpi.com

Electron Density Distribution

The electron density distribution in this compound is expected to be highly delocalized and uneven, a direct consequence of its composite structure.

Indole Moiety: The indole ring system is inherently electron-rich. mdpi.com The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, significantly increasing the electron density of the five-membered pyrrole (B145914) ring. This heightened nucleophilicity is most pronounced at the C3 position, which explains its susceptibility to substitution.

Xanthene Moiety: The xanthene tricycle also possesses a high degree of electron density, distributed across its two phenyl rings. The central ether oxygen atom, with its lone pairs, further contributes to the electron-rich character of the molecule. Computational studies on xanthene dyes show that the highest occupied molecular orbital (HOMO) is often localized on the aromatic rings of the xanthene structure. researchgate.net

A Molecular Electrostatic Potential (MEP) map, a common output of computational chemistry, would visually represent this distribution. For this molecule, an MEP map would likely show regions of high negative potential (typically colored red or yellow) concentrated around the nitrogen and oxygen atoms and above the faces of the aromatic rings. Conversely, a region of positive potential (blue) would be associated with the indole N-H proton, highlighting its role as a hydrogen bond donor.

Frontier Molecular Orbitals (HOMO/LUMO)

The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com

HOMO: As a molecule's nucleophilic character is determined by its highest energy electrons, the HOMO of this compound is expected to be delocalized across the electron-rich indole and xanthene π-systems.

LUMO: The LUMO represents the lowest energy location for accepting electrons, defining the molecule's electrophilic character. In this compound, the LUMO is likely distributed over the aromatic rings.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited.

To illustrate the typical electronic properties of a substituted indole, the frontier molecular orbitals for a related compound, (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, are presented below. While this molecule differs from the subject compound, it provides a relevant example of how electron density is distributed in the frontier orbitals of a complex indole derivative.

| Orbital | Energy (eV) | Electron Distribution Characteristics |

|---|---|---|

| LUMO+1 | -1.25 | Primarily located on the anthracene (B1667546) ring system. |

| LUMO | -1.63 | Mainly distributed over the anthracene moiety. |

| HOMO | -5.26 | Concentrated on the indole ring system. |

| HOMO-1 | -5.88 | Largely localized on the anthracene portion of the molecule. |

This data is for a related but different molecule and serves for illustrative purposes only. researchgate.net

Mulliken Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of a quantum chemistry calculation. uni-muenchen.dechemrxiv.org This analysis provides insight into the distribution of electrons among the atoms. For this compound, a Mulliken analysis would be expected to show:

A significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity and lone pairs.

Positive charges on the hydrogen atoms, particularly the one attached to the indole nitrogen.

A complex distribution of small positive and negative charges across the carbon framework, reflecting the effects of resonance and induction.

Below is a table showing calculated bond lengths for indole-3-acetic acid, a simple 3-substituted indole. This data provides a reference for typical bond lengths within the indole core, which are expected to be similar in this compound.

| Bond | Calculated Bond Length (Å) |

|---|---|

| N1-C2 | 1.381 |

| C2-C3 | 1.380 |

| C3-C3a | 1.443 |

| C3a-C4 | 1.405 |

| C4-C5 | 1.387 |

| C5-C6 | 1.408 |

| C6-C7 | 1.388 |

| C7-C7a | 1.397 |

| C3a-C7a | 1.420 |

| N1-C7a | 1.370 |

Note: This data is for indole-3-acetic acid and is presented to illustrate typical bond lengths within a 3-substituted indole core. niscpr.res.in

Advanced Chemical and Materials Science Applications of 3 9h Xanthen 9 Yl 1h Indole and Its Derivatives

Role in Supramolecular Chemistry and Molecular Recognition

In the field of supramolecular chemistry, the design of molecules that can self-assemble into larger, ordered structures is paramount. The 3-(9H-Xanthen-9-yl)-1H-indole scaffold serves as an exemplary building block for creating such complex architectures.

Utilization as a Rigid Scaffold with π-Conjugation for Assembly Design

The this compound molecule is characterized by a well-defined, rigid geometry. The xanthene group acts as a bulky, three-dimensional anchor that prevents conformational flexibility, while the indole (B1671886) group provides a planar surface rich in π-electrons. This combination of a rigid framework and a π-conjugated system is highly advantageous for designing predictable supramolecular assemblies. researchgate.netrsc.org The defined structure ensures that intermolecular interactions occur at specific vectors, guiding the formation of well-ordered nanostructures.

The π-systems of both the indole and xanthene rings facilitate non-covalent interactions, particularly π-π stacking, which is a key driving force in the self-assembly of aromatic molecules. nih.govrsc.org The integration of the indole scaffold, a well-known privileged structure in medicinal chemistry and materials science, with the xanthene core creates a molecular framework that can integrate the properties of both units. researchgate.netnih.gov This allows for the construction of new molecules with specific recognition capabilities, where the rigid orientation of the π-surfaces can be exploited for selective binding to guest molecules or for templating the growth of larger structures.

Potential as Fluorescent Probes and Chemical Sensors

Indole and its derivatives are renowned for their intrinsic fluorescent properties, stemming from their electron-rich π-conjugated system. researchgate.netsjp.ac.lk This inherent luminescence makes the this compound framework a promising candidate for the development of highly sensitive and selective fluorescent probes and chemosensors. researchgate.netmdpi.com

Applications in Analytical Chemistry and Chemical Imaging

Fluorescent probes are powerful tools in analytical chemistry, enabling the detection of minute quantities of specific analytes with high precision. mdpi.comnih.gov Derivatives of this compound can be functionalized to create chemosensors that exhibit changes in their fluorescence upon binding to a target ion or molecule. researchgate.net The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), where interaction with an analyte alters the electronic properties of the fluorophore, leading to a measurable optical response. sjp.ac.lk

By incorporating specific recognition moieties onto the indole or xanthene rings, sensors can be designed for a wide array of targets. For example, the introduction of electron-donating or electron-withdrawing groups can tune the molecule's sensitivity and selectivity. mdpi.commdpi.com These probes have potential applications not only in quantifying analytes in solutions but also in chemical imaging, providing spatial and temporal information about dynamic processes in complex systems. rsc.org

Exploration of Photoluminescence Properties for Sensing Applications

The photoluminescence of this compound derivatives is central to their function as sensors. The core structure acts as a fluorophore, and its emission properties can be modulated by external stimuli. The design of these sensors often employs a donor-π-acceptor (D-π-A) architecture, where the indole or a substituent can act as the electron donor, the xanthene part of the π-bridge, and an attached functional group as the acceptor. mdpi.commdpi.com

Interaction with an analyte can disrupt or enhance the internal charge transfer (ICT) process within the molecule, leading to significant shifts in the emission wavelength or intensity. This response can be engineered to be a "turn-on" or "turn-off" signal, providing a clear indication of the analyte's presence. sjp.ac.lk Ratiometric probes, which exhibit a shift in the ratio of fluorescence intensities at two different wavelengths, are particularly advantageous as they provide a built-in correction for environmental factors and probe concentration. patsnap.com

| Probe Type | Sensing Mechanism | Typical Analyte | Observed Change | Potential Advantage |

|---|---|---|---|---|

| Chelation-Based | Chelation Enhanced Fluorescence (CHEF) / Quenching (CHEQ) | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Fluorescence intensity increase or decrease | High selectivity based on coordination chemistry sjp.ac.lk |

| D-π-A System | Internal Charge Transfer (ICT) Modulation | pH, Polarity, Specific Ions | Shift in emission wavelength (Solvatochromism) | Sensitive to environmental changes mdpi.com |

| Ratiometric | Analyte-induced structural change leading to a new emission band | Anions (e.g., SO₃²⁻), Metal Ions | Change in the ratio of two emission peaks | High accuracy and reliability patsnap.com |

| Chemodosimeter | Irreversible chemical reaction with the analyte | Reactive Oxygen Species (ROS), H₂S | "Turn-on" fluorescence upon reaction | High specificity from unique chemical reactivity rsc.org |

Emerging Applications in Molecular Computing and Quantum-Dot Cellular Automata (QCA)

Beyond sensing, the precise structure of this compound derivatives makes them intriguing candidates for next-generation computing paradigms, specifically molecular Quantum-Dot Cellular Automata (QCA). QCA represents a shift from traditional transistor-based electronics, using the charge configuration within a molecule to encode binary information. nd.edunih.gov

Theoretical Frameworks for Molecular QCA

Molecular QCA operates on the principle that binary '1's and '0's can be represented by the localization of charge at different sites (or "dots") within a molecule. nd.eduaip.org Information is processed not by the flow of current, but by the Coulombic interaction between adjacent molecular cells, which forces them into specific logic states. scispace.com A key requirement for a molecule to act as a QCA cell is the presence of at least two stable, distinct redox centers between which charge can be transferred or localized. duke.edursc.org

While this compound itself is not a QCA cell, its rigid scaffold is an ideal platform for constructing one. By chemically attaching redox-active groups (such as ferrocene (B1249389) or other mixed-valence complexes) to the xanthene-indole backbone, it is theoretically possible to create a molecule with the necessary properties. rsc.orgcmu.edu The rigidity of the scaffold would ensure that the redox "dots" are held at a fixed distance, a critical factor for predictable cell-cell interactions. The π-conjugated system could potentially mediate the intramolecular electron transfer between the dots. This theoretical framework positions functionalized this compound derivatives as promising candidates for the fundamental components of future molecular computing devices. aip.org

| QCA Cell Requirement | Role of the this compound Scaffold | Hypothetical Functionalization |

|---|---|---|

| Multiple, stable redox sites ("dots") rsc.org | Serves as a stable platform for attaching redox-active moieties. | Covalent attachment of two or more redox-active groups (e.g., ferrocenyl units) to the xanthene or indole rings. |

| Fixed distance between redox sites duke.edu | The inherent rigidity of the fused ring system locks the attached groups in a specific spatial orientation. | Strategic placement of functional groups on opposite ends of the molecule to maximize distance and define the cell's axis. |

| Bistable charge configuration nd.edu | The scaffold's electronic properties can be tuned to support two distinct, low-energy charge localization states. | Selection of redox groups with appropriate potentials to create two degenerate or near-degenerate ground states. |

| Intramolecular charge transfer pathway | The π-conjugated system of the indole and aromatic rings of the xanthene can facilitate electron tunneling between dots. | Ensuring electronic communication through the molecular backbone. |

Based on a comprehensive search of available scientific literature, there is currently no research directly linking the chemical compound This compound or its derivatives to applications in Quantum-Dot Cellular Automata (QCA) .